

# But-3-ynal experimental setup for ultrafast studies

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## Compound Focus: But-3-ynal

CAS No.: 52844-23-2

Cat. No.: S563566

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## Theoretical Background & Experimental Rationale

The primary goal of this protocol is to selectively trigger and observe **correlation-driven charge migration** in **but-3-ynal** [1]. This phenomenon involves ultrafast, purely electronic dynamics resulting from the coherent superposition of eigenstates in the ionized molecule. Unlike charge transfer, it is not driven by nuclear motion.

- **Molecular Target Rationale:** **But-3-ynal** is an ideal candidate because its Highest Occupied Molecular Orbital (HOMO) has a predicted **"hole mixing" structure** [1]. This quantum mechanical feature allows for the creation of a long-lived electron coherence (theoretically lasting ~15 femtoseconds) when the molecule is ionized, making the charge migration observable.
- **Novel Triggering Method:** Traditional methods use extreme ultraviolet (XUV) pulses for ionization, which populates a wide and complex set of ionic states, often obscuring the desired dynamics [1]. This protocol uses **multi-photon ionization with an intense infrared (IR) laser pulse**, which selectively ionizes only the outermost molecular orbitals (like the HOMO), creating a cleaner and more interpretable coherent superposition [1].

## Pre-Experimental Setup & Molecular Characterization

Before proceeding with ultrafast experiments, confirm the identity and purity of the **but-3-ynal** sample using its key properties.

Property	Value / Description	Reference
Molecular Formula	C <sub>4</sub> H <sub>4</sub> O	[2] [3]
Molecular Weight	68.07 g/mol	[2] [3]
CAS Registry Number	52844-23-2	[2] [3]
IUPAC Name	but-3-ynal	[3]
SMILES	C#CCC=O	[3]
Ionization Energy (IE)	9.85 eV	[2]
Key Structural Features	Terminal alkyne group (C≡C) and an aldehyde group (-CHO)	[3]

## Detailed Experimental Protocol

The following section outlines the specific methodologies for the computational simulation and the proposed experimental observation of charge migration.

### Part A: Computational Simulation with Real-Time TDDFT

This simulation is crucial for predicting the dynamics and validating the experimental design.

- **Objective:** To simulate the correlation-driven charge migration triggered by the sudden ionization of **but-3-ynal**'s HOMO.
- **Software:** Use the real-space real-time TDDFT (RT-TDDFT) implementation in the **octopus** code [1].
- **Computational Parameters:**
  - **Functional:** PBE with a self-interaction error (SIE) correction scheme [1].
  - **Simulation Grid:** Spherical grid with a radius of 12 Å and a spacing of 0.18 Å [1].
  - **Time Step:** 1.3 attoseconds [1].
  - **Absorbing Boundaries:** 2 Å thick boundaries at the edge of the simulation domain to mimic ionization [1].
- **Procedure:**
  - **Geometry Optimization:** Obtain the ground-state geometry of neutral **but-3-ynal**.

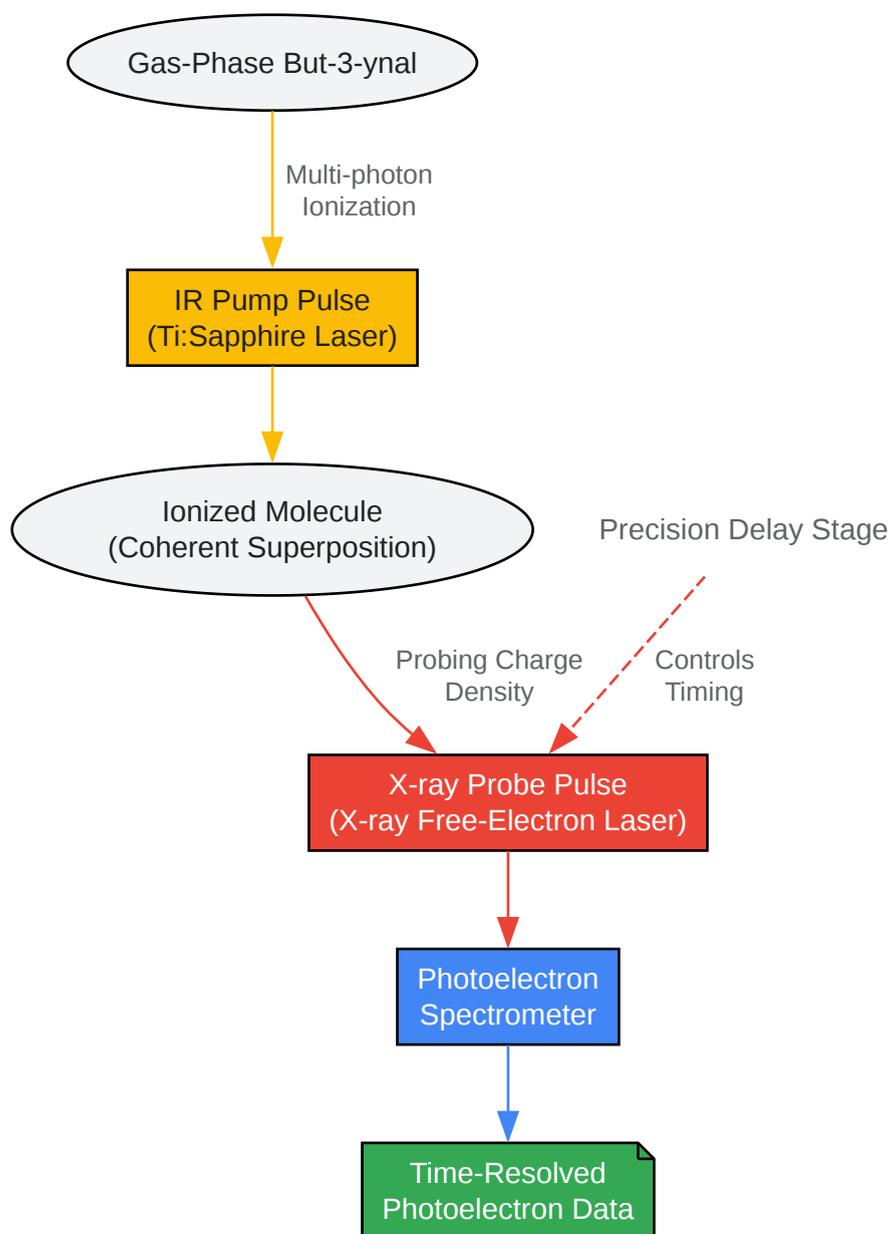
- **Initial State Preparation:** At time  $t=0$ , manually remove an electron from the HOMO to create the cationic state.
- **Dynamics Propagation:** Let the electronic density evolve in time without any external laser field.
- **Data Analysis:** Monitor the change in electron density distribution over time. The predicted charge migration period for **but-3-ynal** is approximately 5.5 femtoseconds [1].

## Part B: Experimental Observation via IR-Pump X-ray-Probe

This is the proposed table-top experiment for the direct observation of the dynamics.

- **Objective:** To selectively trigger charge migration with an IR pulse and probe it with a spatially resolved X-ray pulse.
- **Light Sources:**
  - **Pump (Trigger):** Intense, short-pulse **Titanium-Sapphire (Ti:Sapphire) laser** system. The output should be in the near-IR (around 800 nm), with pulses of a few femtoseconds duration, capable of multi-photon ionization [4] [1].
  - **Probe: X-ray Free-Electron Laser (XFEL).** The X-ray pulse should be synchronized with the IR pump pulse and used to probe the electron density via angle-resolved photoemission or similar techniques [1].
- **Experimental Workflow:**
  - **Sample Preparation:** Introduce **but-3-ynal** in the gas phase into an interaction chamber.
  - **Pulse Generation & Shaping:** Generate the IR pump and X-ray probe pulses. Use pulse characterization techniques like FROG or SPIDER to ensure pulse duration and shape are known [4].
  - **Synchronization:** Overlap the two pulses in space and time within the interaction chamber containing the **but-3-ynal** sample.
  - **Variable Delay:** Use a precision delay stage (e.g., a movable mirror) to control the time delay between the IR pump and the X-ray probe pulses with attosecond precision.
  - **Data Acquisition:** For each delay step, record the photoelectron kinetic energy and/or angular distribution generated by the X-ray probe pulse. Repeat the measurement millions of times to achieve a good signal-to-noise ratio.

The logical flow of the experiment, from sample preparation to data analysis, is summarized in the diagram below.



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*Diagram 1: Workflow for the IR-Pump X-ray-Probe experiment.*

## Expected Results & Data Analysis

- **Computational Output:** The RT-TDDFT simulation will produce a movie of the electron density rearrangement over time. You should observe a periodic oscillation of charge between different parts of the molecule with a period of about 5.5 fs [1].

- **Experimental Data:** The recorded data will be a series of photoelectron spectra at different pump-probe delays. The signature of charge migration will be a periodic modulation in the intensity or angular distribution of specific photoelectron peaks, synchronized with the predicted period. A two-dimensional correlation analysis of the spectra can help visualize the dynamics of different electronic bands [4].

## Critical Technical Notes & Troubleshooting

- **Laser Parameters:** The success of the experiment depends critically on the intensity and duration of the IR pump pulse. It must be intense enough for efficient multi-photon ionization but controlled to avoid populating excessive internal energy states [1].
- **Synchronization:** The attosecond-level synchronization between the IR pump and X-ray probe pulses is non-trivial and requires active stabilization systems.
- **Data Interpretation:** The observed dynamics are ultrafast and can be influenced by coupling to nuclear vibrations. Confirming that the measured oscillations are purely electronic requires comparison with high-level simulations like the one described in Part A.

## Discussion & Future Perspectives

The successful observation of correlation-driven charge migration in **but-3-ynal** would be a landmark achievement in attosecond science. It would provide a direct way to study electron correlation and open avenues for controlling chemical reactivity by steering electronic dynamics before nuclei have time to move ("attochemistry") [1]. This specific IR-triggering scheme, due to its selectivity, could be applied to other molecules with suitable hole-mixing structures, paving the way for designing molecular systems with tailored electron dynamics.

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